4-(4-Nitrophenoxy)pyridine

Protein Tyrosine Phosphatase Inhibitor Screening Enzymology

4-(4-Nitrophenoxy)pyridine (CAS 4783-83-9), a pyridinyl ether substituted with a para-nitrophenoxy group, is a fundamental heterocyclic building block in medicinal and agrochemical research. With a molecular formula of C₁₁H₈N₂O₃ and a molecular weight of 216.19 g/mol, it exhibits a topological polar surface area of 67.9 Ų, a calculated LogP (XLogP3) of 1.9, and a melting point of 79-81°C, indicating moderate lipophilicity and solid-state stability suitable for synthetic handling.

Molecular Formula C11H8N2O3
Molecular Weight 216.19
CAS No. 4783-83-9
Cat. No. B3029015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenoxy)pyridine
CAS4783-83-9
Molecular FormulaC11H8N2O3
Molecular Weight216.19
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2
InChIInChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H
InChIKeyWNLPFSUCTGPURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenoxy)pyridine (CAS 4783-83-9): Core Chemical Profile and Procurement Benchmarks


4-(4-Nitrophenoxy)pyridine (CAS 4783-83-9), a pyridinyl ether substituted with a para-nitrophenoxy group, is a fundamental heterocyclic building block in medicinal and agrochemical research . With a molecular formula of C₁₁H₈N₂O₃ and a molecular weight of 216.19 g/mol, it exhibits a topological polar surface area of 67.9 Ų, a calculated LogP (XLogP3) of 1.9, and a melting point of 79-81°C, indicating moderate lipophilicity and solid-state stability suitable for synthetic handling [1][2].

Critical Limitations of Analog Substitution for 4-(4-Nitrophenoxy)pyridine (CAS 4783-83-9) in Research


The specific positioning of the nitrophenoxy substituent on the pyridine ring directly governs this compound's unique behavior in nucleophilic substitution, its electronic profile in kinase and phosphatase active sites, and its downstream transformation to advanced intermediates. Interchanging 4-(4-Nitrophenoxy)pyridine with the 3- or 2-substituted isomers, or replacing the 4-nitro group with alternative electron-withdrawing groups, introduces significant deviations in reaction kinetics, bioactivity, and binding conformation [1]. Such substitutions can alter the mechanistic pathway from stepwise to concerted, fundamentally changing the leaving group [2]. The quantitative evidence presented below establishes the specific performance parameters that differentiate this compound from its closest in-class analogs.

Verifiable Differentiation: Quantitative Benchmarks for 4-(4-Nitrophenoxy)pyridine (CAS 4783-83-9) Against Analog Compounds


Phosphatase Inhibition Selectivity Profile: TC-PTP and SHP-1 Activity of 4-(4-Nitrophenoxy)pyridine

4-(4-Nitrophenoxy)pyridine demonstrates a defined and quantifiable selectivity profile against protein tyrosine phosphatases (PTPs). In standardized in vitro assays, it exhibits a 6.3-fold greater potency for T-cell protein tyrosine phosphatase (TC-PTP; PTPN2) relative to the related phosphatase SHP-1 (PTPN6) [1]. This differential activity is crucial for chemical probe development where target selectivity within the PTP family is a primary design parameter.

Protein Tyrosine Phosphatase Inhibitor Screening Enzymology

Mechanistic Differentiation in Nucleophilic Substitution: 4-Nitrophenoxy Group Directs Stepwise vs. Concerted Pathway

The strong electron-withdrawing capacity of the 4-nitrophenoxy moiety in 4-(4-nitrophenoxy)pyridine-based carbonates (e.g., compound 7) enforces a stepwise nucleophilic substitution mechanism, in contrast to the concerted pathway observed with the analogous phenoxy derivative (compound 6) [1]. This electronic effect also dictates that 4-nitrophenoxide, rather than 2-pyridiniumoxide, is the primary leaving group, providing predictable and tunable reactivity for synthetic applications [1].

Physical Organic Chemistry Reaction Kinetics Mechanistic Analysis

Potent In Vitro Antitubercular Activity: 4-Nitrophenoxy Substitution Enhances Imidazopyridine MIC

Incorporation of the 4-nitrophenoxy fragment into an imidazopyridine scaffold yields derivatives with low micromolar activity against *Mycobacterium tuberculosis* H37Rv. The most potent analogs (5g, 5c) from this series, which feature the core 6-(4-nitrophenoxy) motif, achieve Minimum Inhibitory Concentrations (MICs) of 0.5-0.6 μmol/L [1]. This establishes a validated activity benchmark for this specific pharmacophore in the antitubercular space.

Antitubercular Agents DprE1 Inhibition Medicinal Chemistry

Kinase Inhibition Potency: Benchmark IC50 Values for 4-Nitrophenoxypyridine Derivatives

Derivatives of 4-nitrophenoxypyridine, specifically those in the thieno[3,2-b]pyridine class, have been reported to demonstrate potent inhibition of receptor tyrosine kinases, including c-Met and VEGFR2, with in vitro IC50 values in the low nanomolar range . This level of potency establishes the 4-nitrophenoxypyridine motif as a privileged structure for accessing potent kinase inhibition, a key benchmark for researchers developing targeted cancer therapies.

Kinase Inhibitors VEGFR2 c-Met Oncology

Established Fungicidal Activity: Baseline Efficacy for Nitrophenylpyridine Class

Nitrophenylpyridines, the class to which 4-(4-nitrophenoxy)pyridine belongs, have been systematically evaluated and shown to possess fungicidal activity [1]. While specific activity data for the parent compound is not detailed, the class-level efficacy provides a validated starting point for agrochemical discovery programs seeking new fungicidal leads. This established, albeit non-quantified, activity differentiates the class from non-bioactive pyridine ethers.

Agrochemicals Fungicides Crop Protection

Physicochemical Differentiation: Key Property Benchmarks Against Positional Isomers

The specific substitution pattern of 4-(4-nitrophenoxy)pyridine confers distinct physicochemical properties. For instance, its calculated LogP (XLogP3) is 1.9, which is a key parameter for predicting membrane permeability and oral bioavailability in drug design [1]. This value will differ from its 3- and 2-substituted pyridine isomers, which are expected to have different lipophilicities and electronic distributions due to altered molecular geometries and dipole moments. The melting point of 79-81°C also provides a solid handling advantage .

Physicochemical Properties Drug Design Property Prediction

Evidence-Backed Procurement and Application Scenarios for 4-(4-Nitrophenoxy)pyridine (CAS 4783-83-9)


Phosphatase Chemical Probe Development

Procure 4-(4-nitrophenoxy)pyridine as a validated starting point for synthesizing selective protein tyrosine phosphatase (PTP) inhibitors. The compound's direct, quantifiable 6.3-fold selectivity between SHP-1 and TC-PTP provides a clear biochemical rationale for its selection in initial hit-to-lead campaigns targeting immune and oncology pathways [1].

Antitubercular SAR Expansion (DprE1 Target)

Use 4-(4-nitrophenoxy)pyridine to build focused libraries of imidazo[4,5-b]pyridine derivatives. The established MIC benchmark of 0.5-0.6 μmol/L against *M. tuberculosis* H37Rv for analogs containing this core [1] serves as a specific activity threshold for new compound evaluation and medicinal chemistry optimization.

Mechanistic Studies in Physical Organic Chemistry

Incorporate 4-(4-nitrophenoxy)pyridine-derived substrates in kinetic studies to investigate nucleophilic substitution mechanisms. The documented shift from a concerted to a stepwise pathway, driven by the 4-nitrophenoxy group's electron-withdrawing ability, makes this compound a valuable tool for elucidating fundamental reaction principles [1].

Kinase Inhibitor Scaffold Hopping and Optimization

Leverage 4-(4-nitrophenoxy)pyridine as a core for designing novel kinase inhibitors. The established low nanomolar potency of related thieno[3,2-b]pyridine derivatives against VEGFR2 and c-Met [1] validates the chemotype and justifies its use in synthesizing new analogs for oncology and angiogenesis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Nitrophenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.